Methysergidmaleat

Übersicht

Beschreibung

Acebutolol-Hydrochlorid ist ein kardioselektiver Beta-Adrenorezeptor-Antagonist, der häufig zur Behandlung von Bluthochdruck und Herzrhythmusstörungen eingesetzt wird. Es ist bekannt für seine Fähigkeit, Beta-1-Rezeptoren im Herzen zu blockieren, was zur Senkung der Herzfrequenz und des Blutdrucks beiträgt .

Wissenschaftliche Forschungsanwendungen

Acebutolol-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzstandard in der analytischen Chemie verwendet.

Biologie: Untersuchung seiner Auswirkungen auf Beta-Adrenorezeptoren.

Medizin: In klinischen Studien zu Bluthochdruck und Herzrhythmusstörungen eingesetzt.

Industrie: Einsatz bei der Entwicklung neuer Betablocker .

Wirkmechanismus

Acebutolol-Hydrochlorid wirkt, indem es selektiv Beta-1-Rezeptoren im Herzen blockiert. Diese Wirkung reduziert die Auswirkungen von Katecholaminen, was zu einer Abnahme der Herzfrequenz und des Blutdrucks führt. Das Medikament hat auch eine geringe intrinsische sympathomimetische Aktivität, was bedeutet, dass es Beta-Rezeptoren leicht stimulieren kann, während es sie blockiert .

Wirkmechanismus

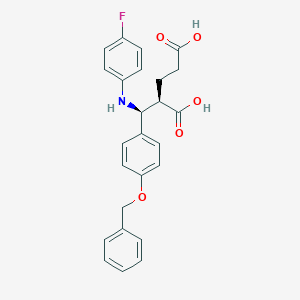

Target of Action

Methysergide maleate primarily targets the 5-HT (serotonin) receptors , specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle. Methysergide maleate also has partial agonist effects on the 5-HT1A and some other 5-HT receptors .

Mode of Action

Methysergide maleate acts as a serotonin antagonist . It interacts with its targets by blocking the effects of serotonin in the central nervous system (CNS), which directly stimulates the smooth muscle leading to vasoconstriction . Some alpha-adrenergic blocking activity has also been reported .

Biochemical Pathways

The primary biochemical pathway affected by methysergide maleate is the serotonin pathway . By antagonizing the effects of serotonin, methysergide maleate can influence various physiological processes such as mood regulation, sleep, and vasoconstriction .

Pharmacokinetics

The systemic availability of methysergide is only 13% , most probably due to a high degree of first-pass metabolism to methylergometrine . Evidence of extrahepatic clearance of methysergide has also been found . After oral administration, the plasma concentrations of the metabolite methylergometrine were considerably higher than those of the parent drug .

Result of Action

The molecular and cellular effects of methysergide maleate’s action primarily involve the inhibition or blockage of the effects of serotonin, a substance which may be involved in the mechanism of vascular headaches . This results in the prophylaxis of migraine and other vascular headaches .

Biochemische Analyse

Biochemical Properties

Methysergide maleate acts as a serotonin antagonist on the central nervous system (CNS), directly stimulating the smooth muscle leading to vasoconstriction . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in the serotonin pathway .

Cellular Effects

Methysergide maleate has been shown, both in vitro and in vivo, to inhibit or block the effects of serotonin, a substance which may be involved in the mechanism of vascular headaches . It influences cell function by antagonizing the effects of serotonin in blood vessels and gastrointestinal smooth muscle .

Molecular Mechanism

The mechanism of action of Methysergide maleate involves its role as a serotonin antagonist. It acts on the central nervous system (CNS), directly stimulating the smooth muscle leading to vasoconstriction . Some alpha-adrenergic blocking activity has also been reported .

Metabolic Pathways

Methysergide maleate is involved in the serotonin pathway, where it acts as an antagonist . It interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its role as a serotonin antagonist, it is likely that it interacts with transporters or binding proteins involved in the serotonin pathway .

Subcellular Localization

Given its role in the serotonin pathway, it is likely that it is localized to areas of the cell where this pathway is active .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Acebutolol-Hydrochlorid wird durch einen mehrstufigen Prozess synthetisiert. Die wichtigsten Schritte umfassen die Reaktion von 3-Acetyl-4-hydroxyphenylbutanamid mit Isopropylamin zur Bildung des Zwischenprodukts, das dann mit Epichlorhydrin umgesetzt wird, um Acebutolol zu ergeben. Das Endprodukt wird durch Behandeln von Acebutolol mit Salzsäure zu Acebutolol-Hydrochlorid erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Herstellung von Acebutolol-Hydrochlorid nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, wobei häufig fortschrittliche Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acebutolol-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Acebutolol kann zu seinem entsprechenden Keton oxidiert werden.

Reduktion: Die Reduktion von Acebutolol kann zu sekundären Aminen führen.

Substitution: An der Hydroxylgruppe können nucleophile Substitutionsreaktionen stattfinden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Natriumazid können für Substitutionsreaktionen eingesetzt werden

Wichtigste gebildete Produkte

Oxidation: Bildung von Ketonen.

Reduktion: Bildung von sekundären Aminen.

Substitution: Bildung von Azid-Derivaten

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Propranolol: Ein nicht-selektiver Betablocker mit stärker ausgeprägten Wirkungen auf Bronchialrezeptoren.

Atenolol: Ein weiterer kardioselektiver Betablocker, jedoch mit einer längeren Halbwertszeit.

Metoprolol: Ähnlich wie Acebutolol, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften

Einzigartigkeit von Acebutolol-Hydrochlorid

Acebutolol-Hydrochlorid ist aufgrund seiner intrinsischen sympathomimetischen Aktivität einzigartig, die ein Gleichgewicht zwischen Beta-Blockade und leichter Beta-Stimulation bietet. Dies macht es für Patienten geeignet, die möglicherweise unerwünschte Wirkungen durch andere Betablocker erfahren .

Eigenschaften

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYXFDXUMVEZKS-ZVFOLQIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017106 | |

| Record name | Methysergide hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-49-7 | |

| Record name | Methysergide maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methysergide maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methysergide maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methysergide hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYSERGIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of methysergide maleate?

A1: Methysergide maleate acts as a serotonin (5-hydroxytryptamine, 5-HT) receptor antagonist, primarily targeting the 5-HT2 receptor subtype. [] This means it blocks the action of serotonin at these receptors, preventing serotonin-mediated effects. []

Q2: How does serotonin receptor antagonism relate to migraine headaches?

A2: While the exact cause of migraines remains unclear, research suggests a connection between serotonin levels and the onset of migraine attacks. Methysergide maleate's ability to block serotonin receptors is thought to contribute to its prophylactic effect against migraines. [, ]

Q3: Does methysergide maleate interact with other neurotransmitter systems?

A3: Research indicates that methysergide maleate can interact with other neurotransmitter systems, including the dopaminergic system. For example, it has been shown to block dopamine-induced inhibition of insulin release from the pancreas in vitro. [] It can also antagonize glutamate excitation of brain stem neurons. []

Q4: Does methysergide maleate affect insulin secretion?

A4: Studies show that methysergide maleate can potentiate both glucose-stimulated and tolbutamide-stimulated insulin secretion. [, , ] This suggests a potential role of endogenous serotonin or other indoleamines in regulating insulin release. []

Q5: What clinical conditions have been investigated for methysergide maleate treatment?

A5: Primarily, methysergide maleate has been studied for its efficacy in preventing migraine and cluster headaches. [, , ] It has also been explored for potential use in conditions like erythermalgia. []

Q6: Is methysergide maleate effective in treating acute migraine attacks?

A6: Research suggests that methysergide maleate is not effective for treating acute migraine attacks. Its primary benefit lies in its prophylactic use, reducing the frequency and severity of future attacks. []

Q7: Has methysergide maleate been studied for its effects on the reproductive system?

A7: Yes, animal studies have investigated the effects of methysergide maleate on reproductive hormone levels and testicular morphology in rats. Results indicate potential disruptions in the hypothalamic-pituitary-gonadal axis. []

Q8: What are some of the known side effects of methysergide maleate?

A8: Methysergide maleate has been associated with a range of side effects, some of which can be serious. These include nausea, dizziness, gastrointestinal issues, skin rashes, and vascular complications. [, , , ]

Q9: Can methysergide maleate cause vascular complications?

A9: Several studies report cases of vascular complications associated with methysergide maleate use, including ischemia of limbs, abdominal angina, and mesenteric artery stenosis. [, , , , , , ] The mechanism behind these effects likely involves vasoconstriction and potential fibrotic changes in blood vessels. [, ]

Q10: Does methysergide maleate pose a risk of retroperitoneal fibrosis?

A10: Yes, retroperitoneal fibrosis is a serious and potentially life-threatening side effect associated with methysergide maleate. [, , ] This condition involves the development of fibrous tissue in the retroperitoneal space, which can compress and obstruct surrounding structures like the ureters. []

Q11: How is methysergide maleate metabolized in the body?

A11: While the precise metabolic pathways of methysergide maleate haven't been fully elucidated in the provided abstracts, research indicates that it can influence serotonin metabolism in the rat brain. [] Further investigation is needed to completely understand its pharmacokinetic profile.

Q12: What analytical techniques are used to study methysergide maleate?

A12: Various analytical techniques have been employed to study methysergide maleate, including spectrophotometry, chromatography, and ELISA for quantifying the drug and its effects on different systems. [, , ]

Q13: Have animal models been used to study methysergide maleate?

A13: Yes, animal models, particularly rodents, have been instrumental in investigating the effects of methysergide maleate on various physiological systems, including the central nervous system, cardiovascular system, and reproductive system. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-D6](/img/structure/B130079.png)

![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)

![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)

![(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B130114.png)